molecular formula C16H24N2O B15199745 1-Benzyl-3-(((S)-pyrrolidin-3-yl)oxy)piperidine

1-Benzyl-3-(((S)-pyrrolidin-3-yl)oxy)piperidine

Cat. No.: B15199745
M. Wt: 260.37 g/mol
InChI Key: ULOSVBUTZCTWIL-VYRBHSGPSA-N
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Description

1-Benzyl-3-(((S)-pyrrolidin-3-yl)oxy)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a pyrrolidin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(((S)-pyrrolidin-3-yl)oxy)piperidine typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the pyrrolidin-3-yloxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(((S)-pyrrolidin-3-yl)oxy)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-Benzyl-3-(((S)-pyrrolidin-3-yl)oxy)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the production of specialty chemicals

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

1-benzyl-3-[(3S)-pyrrolidin-3-yl]oxypiperidine

InChI

InChI=1S/C16H24N2O/c1-2-5-14(6-3-1)12-18-10-4-7-16(13-18)19-15-8-9-17-11-15/h1-3,5-6,15-17H,4,7-13H2/t15-,16?/m0/s1

InChI Key

ULOSVBUTZCTWIL-VYRBHSGPSA-N

Isomeric SMILES

C1CC(CN(C1)CC2=CC=CC=C2)O[C@H]3CCNC3

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)OC3CCNC3

Origin of Product

United States

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